3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole is a synthetic compound that features a unique combination of indole and oxazole moieties The presence of fluorine atoms in the indole ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the indole and oxazole precursors. One common method involves the reaction of 4,6-difluoroindole with a sulfonyl chloride derivative under basic conditions to form the sulfonylmethyl intermediate. This intermediate is then reacted with a 5-methyl-1,2-oxazole derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the indole or oxazole rings.
Substitution: The fluorine atoms in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the indole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,6-Dichloro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole
- 3-[(4,6-Dibromo-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole
- 3-[(4,6-Dimethyl-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole
Uniqueness
The presence of fluorine atoms in 3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and improving overall pharmacokinetic profiles. These unique features make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4,6-difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3S/c1-8-4-10(16-20-8)7-21(18,19)17-3-2-11-12(15)5-9(14)6-13(11)17/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHXWMKHQRYXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N2CCC3=C2C=C(C=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.